molecular formula C19H20Cl2N2O3S B4113656 N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B4113656
M. Wt: 427.3 g/mol
InChI Key: UGRXGYRRHAHACN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and two chlorobenzyl groups

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c20-16-5-3-14(4-6-16)12-22-19(24)15-2-1-11-23(13-15)27(25,26)18-9-7-17(21)8-10-18/h3-10,15H,1-2,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXGYRRHAHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst.

    Formation of 4-chlorobenzylamine: The 4-chlorobenzyl chloride is then reacted with ammonia to form 4-chlorobenzylamine.

    Synthesis of 4-chlorophenylsulfonyl chloride: This involves the reaction of 4-chlorobenzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-chlorobenzylamine with 4-chlorophenylsulfonyl chloride and piperidine-3-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-cyclopentylamine
  • 4-(4-chlorobenzyl)morpholine
  • 4-chlorobenzyl alcohol

Uniqueness

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of both sulfonyl and piperidine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide
Reactant of Route 2
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N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide

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